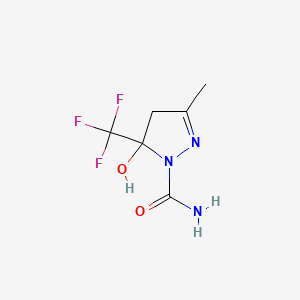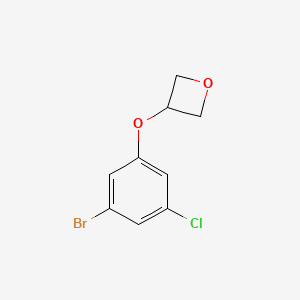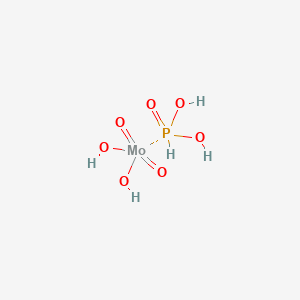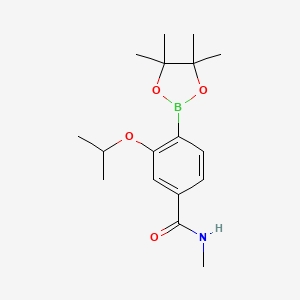
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a hydrazino group, a pyridin-2-yl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Reaction Conditions: The hydrazino group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridin-2-yl and trifluoromethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted pyrimidines.
Scientific Research Applications
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-2-yl group, which may affect its biological activity.
6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may influence its reactivity and applications.
2-Hydrazino-6-(pyridin-2-yl)pyrimidine:
The unique combination of the hydrazino, pyridin-2-yl, and trifluoromethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H8F3N5 |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-5-7(16-9(17-8)18-14)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18) |
InChI Key |
ZCKLKYQHRQGDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)





![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)




![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)
